Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate
Overview
Description
“Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate” is a chemical compound with the molecular formula C13H11IN4O2 . It is a type of pyrazole derivative, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been achieved via abnormal Beckmann rearrangement of o-chloroaldehyde . The reaction of o-aminocarbonitrile with concentrated H2SO4 furnished expected o-aminocarboxamide pyrazole . Key intermediates o-aminocarbonitrile and o-aminocarboxamide were successfully utilized for the synthesis of pyrazolopyrimidine derivatives .
Chemical Reactions Analysis
The key intermediates o-aminocarbonitrile and o-aminocarboxamide were successfully utilized for the synthesis of pyrazolopyrimidine derivatives . The replacement of Cl in o-chlorocarbonitrile with secondary amine furnished new synthon, which was further used for the synthesis of polysubstituted heterocycles .
Scientific Research Applications
Applications in Crystallography and Material Science
Crystal Structure Analysis : Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate and its derivatives are frequently used in crystal structure analysis. For example, Kumar et al. (2018) synthesized a similar compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, using an eco-friendly catalyst. The crystal structure was determined, revealing specific hydrogen interactions and π···π interactions that stabilize the crystal structure (Kumar et al., 2018).
Bioactive Compound Synthesis : Compounds like Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate have been synthesized for potential bioactive applications. Minga (2005) reported the synthesis of this compound, which showed preliminary fungicidal and plant growth regulation activities (Minga, 2005).
Applications in Synthetic Chemistry
Synthetic Pathway Exploration : The compound and its derivatives serve as key intermediates in synthetic chemistry. Gangurde et al. (2014) achieved the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate via abnormal Beckmann rearrangement. The study explored its utility in synthesizing polysubstituted heterocycles (Gangurde et al., 2014).
Development of Fluorescent Molecules : Wu et al. (2006) synthesized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and exploited its reactivity to develop novel fluorescent molecules and potential monocotyledonous inhibitors (Wu et al., 2006).
Applications in Corrosion Inhibition
Corrosion Inhibitors : Dohare et al. (2017) prepared derivatives like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) and investigated their efficacy as corrosion inhibitors on mild steel, revealing a high efficiency of 98.8% at specific concentrations (Dohare et al., 2017).
properties
IUPAC Name |
ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNHBYXAUWYROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674951 | |
Record name | Ethyl 5-amino-4-cyano-1-(4-iodophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate | |
CAS RN |
1150164-64-9 | |
Record name | Ethyl 5-amino-4-cyano-1-(4-iodophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.